molecular formula C18H33NOSn B599076 2-Methoxy-4-(tributylstannyl)pyridine CAS No. 1204580-72-2

2-Methoxy-4-(tributylstannyl)pyridine

Cat. No.: B599076
CAS No.: 1204580-72-2
M. Wt: 398.178
InChI Key: UCHQMWVWLUINRX-UHFFFAOYSA-N
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Description

2-Methoxy-4-(tributylstannyl)pyridine: is a heterocyclic organotin compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . It is a derivative of pyridine, where the 2-position is substituted with a methoxy group and the 4-position is substituted with a tributylstannyl group. This compound is primarily used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(tributylstannyl)pyridine typically involves the stannylation of 2-methoxy-4-bromopyridine. The reaction is carried out using a palladium-catalyzed coupling reaction known as the Stille coupling. The general reaction conditions include:

    Reactants: 2-Methoxy-4-bromopyridine and tributyltin chloride.

    Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

    Solvent: Anhydrous tetrahydrofuran or toluene.

    Temperature: Reflux conditions (approximately 80-110°C).

    Reaction Time: Several hours to overnight.

The reaction proceeds via the formation of a palladium complex with the bromopyridine, followed by transmetalation with tributyltin chloride and reductive elimination to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques such as column chromatography or recrystallization to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(tributylstannyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Palladium or nickel catalysts, such as tetrakis(triphenylphosphine)palladium(0) or nickel(II) chloride, in the presence of ligands like triphenylphosphine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Various substituted pyridines depending on the nature of the substituent introduced.

    Oxidation Reactions: Corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

2-Methoxy-4-(tributylstannyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(tributylstannyl)pyridine is primarily related to its role as a synthetic intermediate. It acts as a precursor in various chemical reactions, facilitating the introduction of functional groups into target molecules. The tributylstannyl group serves as a leaving group in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group can participate in hydrogen bonding and electronic interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

  • 2-(Tributylstannyl)pyridine
  • 5-Methyl-2-(tributylstannyl)pyridine
  • 3-Chloro-2-(tributylstannyl)pyridine
  • 6-Fluoro-2-(tributylstannyl)pyridine
  • 3-Methoxy-2-(tributylstannyl)pyridine

Comparison: 2-Methoxy-4-(tributylstannyl)pyridine is unique due to the presence of both a methoxy group and a tributylstannyl group on the pyridine ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Compared to its analogs, such as 2-(tributylstannyl)pyridine, the methoxy group provides additional sites for chemical modification and enhances the compound’s solubility and stability .

Properties

IUPAC Name

tributyl-(2-methoxypyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQMWVWLUINRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656779
Record name 2-Methoxy-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-72-2
Record name 2-Methoxy-4-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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